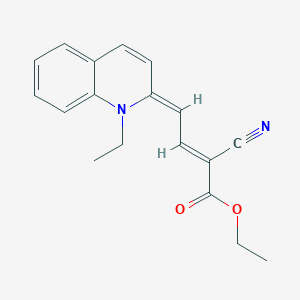
ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate, also known as ethyl cyano(3-ethyl-2-quinoxalylidene)acrylate, is a quinoxaline derivative that has been of interest to researchers due to its potential applications in the field of organic electronics, photovoltaics, and as a fluorescent probe for biological studies.
Wirkmechanismus
The mechanism of action of ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate is not well understood. However, it has been suggested that its fluorescent properties are due to its ability to intercalate into DNA and RNA, causing a change in the fluorescence intensity.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate. However, it has been shown to selectively bind to DNA and RNA, suggesting that it may have potential as a therapeutic agent for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate in lab experiments is its unique fluorescent properties, which make it a useful tool for studying nucleic acid structure and dynamics. However, its limited solubility in aqueous solutions and potential toxicity may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate. One area of interest is its potential use as a therapeutic agent for the treatment of certain diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, its potential applications in organic electronics and photovoltaics warrant further investigation.
Synthesemethoden
The synthesis of ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate involves the reaction of ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate cyanoacetate with 2-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinoline-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to yield the desired product.
Wissenschaftliche Forschungsanwendungen
Ethyl (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate has been studied for its potential application as a fluorescent probe for biological studies. It has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and dynamics. Additionally, it has been investigated for its potential use in organic electronics and photovoltaics due to its unique electronic properties.
Eigenschaften
IUPAC Name |
ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-20-16(11-9-14-7-5-6-8-17(14)20)12-10-15(13-19)18(21)22-4-2/h5-12H,3-4H2,1-2H3/b15-10+,16-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSWUEUVRSEEQY-HDVIWIBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C(C#N)C(=O)OCC)C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C\C=C(/C#N)\C(=O)OCC)/C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

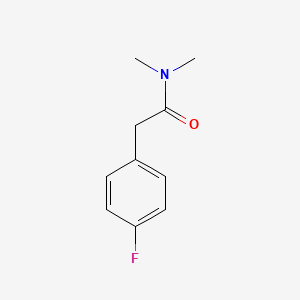
![[2-[4-[(2,4-Dinitrobenzoyl)amino]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl] benzoate](/img/structure/B7464274.png)
![3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7464275.png)
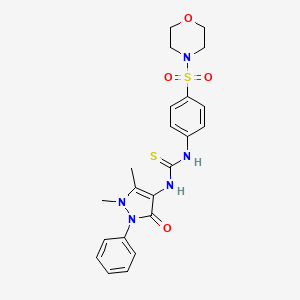
![3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464291.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7464295.png)
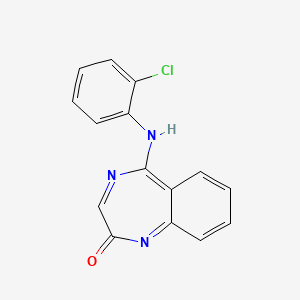
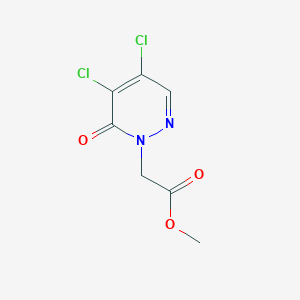
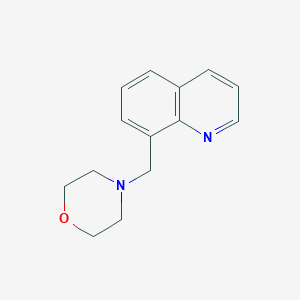
![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7464342.png)
![N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7464345.png)
![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)